N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide
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Overview
Description
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is an intriguing compound that combines several functional groups. It has shown potential in various scientific research fields due to its unique structural features and diverse reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps:
Formation of Pyridazinone Core: The synthesis begins with the formation of the pyridazinone core. A suitable starting material such as cyclopropylamine reacts with diethyl oxalate under reflux conditions to form the pyridazinone ring.
Alkylation: The pyridazinone derivative undergoes alkylation with 2-bromoethylthiophene-2-sulfonamide in the presence of a base, typically sodium hydride, under an inert atmosphere to yield the desired compound.
Industrial Production Methods
Industrial-scale synthesis would require optimization of these steps to ensure high yield and purity. Automated reactors and high-throughput screening might be employed to refine reaction conditions.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions:
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The pyridazinone core can be reduced under catalytic hydrogenation conditions.
Substitution: The sulfonamide group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (mCPBA) for sulfoxide formation.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride or sodium ethoxide for nucleophilic substitution.
Major Products
Oxidation: Thiophene sulfoxide and thiophene sulfone derivatives.
Reduction: Reduced pyridazinone derivatives.
Substitution: Various substituted thiophene sulfonamide derivatives.
Scientific Research Applications
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide has a wide range of applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Potential inhibitor for specific enzymes due to its sulfonamide group.
Medicine: Investigated for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with molecular targets such as enzymes and receptors. The sulfonamide group can inhibit enzyme activity by mimicking the substrate, while the thiophene and pyridazinone rings may interact with hydrophobic pockets in proteins, altering their function.
Comparison with Similar Compounds
Compared to similar compounds, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide stands out due to its unique combination of functional groups and reactivity. Similar compounds might include:
Sulfonamide Derivatives: Known for their enzyme inhibition properties.
Pyridazinone Derivatives: Often explored for their anti-inflammatory activities.
Thiophene Derivatives: Used in material science for their conductive properties.
This compound’s hybrid structure makes it versatile and valuable in both scientific research and industrial applications.
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S2/c17-12-6-5-11(10-3-4-10)15-16(12)8-7-14-21(18,19)13-2-1-9-20-13/h1-2,5-6,9-10,14H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKXPFYZXFQFNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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